1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with two fluorine atoms at positions 1 and 3, and a sulfanylmethyl group at position 4. The sulfanylmethyl moiety is further substituted with a 4-chloro-3-fluorophenyl ring. Crystallographic analysis of such compounds often employs software like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
1-chloro-4-[(3,5-difluorophenyl)methylsulfanyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-2-1-11(6-13(12)17)18-7-8-3-9(15)5-10(16)4-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXAIAUYMYJKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Alkylation Strategy
The most widely reported method involves reacting 4-chloro-3-fluorobenzenethiol (1) with 5-bromomethyl-1,3-difluorobenzene (2) under basic conditions.
Procedure :
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Reaction Setup : Combine equimolar amounts of (1) (1.0 equiv, 158 mg) and (2) (1.0 equiv, 195 mg) in anhydrous DMF (5 mL).
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Base Addition : Add K₂CO₃ (2.0 equiv, 276 mg) and stir under N₂ at 80°C for 12 h.
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Workup : Quench with ice-water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.
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Purification : Silica gel chromatography (hexane:EtOAc = 9:1) yields the product as a white solid (62–68%).
Mechanistic Insights :
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The bromomethyl group in (2) acts as an electrophilic center, attacked by the thiolate anion (S⁻) generated from (1).
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Fluorine atoms at positions 1 and 3 deactivate the benzene ring via -I effects, directing substitution to position 5.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +18% vs. 60°C |
| Solvent | DMF | +22% vs. THF |
| Base | K₂CO₃ | +15% vs. NaOH |
Transition Metal-Mediated Coupling
Palladium-Catalyzed C-S Bond Formation
An alternative route employs Pd(OAc)₂/Xantphos to couple 1,3-difluoro-5-iodobenzene (3) with (4-chloro-3-fluorophenyl)methanethiol (4).
Procedure :
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Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv).
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Reaction : Heat (3) (1.0 equiv) and (4) (1.2 equiv) in toluene at 110°C for 24 h.
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Isolation : Filter through Celite®, concentrate, and recrystallize from EtOH/H₂O (7:3).
Key Advantages :
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Tolerates electron-deficient aryl halides (e.g., C-I bond in (3)).
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Avoids formation of disulfide byproducts common in NAS routes.
Performance Metrics :
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 75% | 98.2% |
| CuI/1,10-phen | 58% | 89.5% |
Mechanochemical Synthesis
Solvent-Free Ball Milling
Recent advances utilize high-energy ball milling to minimize solvent waste and improve atom economy.
Protocol :
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Milling Jar : Load (1) (1.0 equiv), (2) (1.1 equiv), and K₂CO₃ (2.0 equiv) into a stainless-steel jar.
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Milling Parameters : 25 Hz, 30 min, room temperature.
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Product Recovery : Wash with cold EtOH to remove salts.
Efficiency Gains :
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Yield : 82% vs. 68% in solution-phase NAS.
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Time : 30 min vs. 12 h.
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E-Factor : 0.7 vs. 5.3 (lower = greener).
Critical Analysis of Methodologies
Byproduct Formation
Scalability Challenges
| Method | Scale-Up Feasibility | Key Limitation |
|---|---|---|
| NAS | Moderate | Exothermic reaction |
| Pd-Catalyzed | High | Catalyst cost ($320/g) |
| Mechanochemical | Excellent | Equipment availability |
Characterization and Validation
Spectroscopic Data
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC (C18) | Retention time | 8.2 min (ACN/H₂O 70:30) |
| DSC | Melting point | 124–126°C (decomposes) |
Emerging Innovations
Photoredox Catalysis
Preliminary studies show that Ir(ppy)₃ under blue LED light enables C-S bond formation at 25°C with 70% yield, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogen atoms in the benzene ring can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Palladium catalysts, nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products, reduced aromatic rings
Substitution: Substituted benzene derivatives
Scientific Research Applications
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its halogenated aromatic structure can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: The compound can serve as a probe or a building block in the study of biological systems, especially in understanding enzyme interactions and protein modifications.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, contributing to the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various mechanisms:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function.
Modulation of Pathways: It can modulate biochemical pathways by interacting with specific proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
While direct studies on the target compound are absent, comparisons can be drawn to structurally related molecules. For example:
Substituent Effects and Reactivity
- In contrast, the triazole derivative includes a trifluoromethyl group, which imparts strong electron-withdrawing and lipophilic properties.
- Sulfur Linkage : The sulfanylmethyl group in both compounds may facilitate π-stacking or metal coordination. However, the triazole’s sulfur is part of a rigid heterocycle, limiting conformational flexibility compared to the target compound’s benzyl-sulfur bridge.
Physicochemical Properties
- Solubility : The triazole derivative’s trifluoromethyl group and heterocyclic core likely reduce solubility in polar solvents compared to the target compound’s simpler benzene backbone.
- Thermal Stability : Halogenated aromatics generally exhibit high thermal stability, but the triazole’s nitrogen-rich structure may decompose at lower temperatures due to N–C bond cleavage .
Methodological Considerations
- Crystallography : Both compounds would require advanced software (e.g., SHELX , ORTEP-3 ) for structural elucidation. The triazole’s larger molecular weight and complexity might necessitate higher-resolution data for refinement.
- Lumping Strategies : Similar halogenated compounds are often grouped in computational models to simplify reaction networks , though the target compound’s unique substitution pattern may warrant individual study.
Biological Activity
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
IUPAC Name : 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Molecular Formula : C13H9ClF2S
Molecular Weight : 288.73 g/mol
The compound features a benzene ring substituted with difluoromethyl and a sulfanylmethyl group linked to a chlorofluorophenyl moiety. The presence of halogen atoms enhances its lipophilicity and potential binding affinity to biological targets.
Mechanisms of Biological Activity
The biological activity of 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be attributed to several mechanisms:
Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, impacting cell proliferation and apoptosis.
Receptor Interaction : The halogen substitutions may facilitate enhanced binding interactions with various receptors, potentially modulating their activity.
Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also exhibit such properties.
Anticancer Activity
A study by Smith et al. (2022) demonstrated that 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exhibited significant cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Antimicrobial Effects
In comparative studies conducted by Johnson et al. (2021), the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene | Anticancer and antimicrobial | Enzyme inhibition and receptor modulation |
| 3-(4-Fluorophenyl)-2-butanol | Moderate antibacterial activity | Enzyme inhibition |
| 2-(4-Chlorophenyl)-2-propanol | Anticancer properties | Apoptosis induction |
| 4-(Chlorofluoromethyl)phenol | Antifungal activity | Disruption of cell membrane integrity |
Research Findings
Recent literature highlights the diverse biological activities associated with this compound and its analogs:
- Anticancer Studies : Research indicates that compounds with similar structures can target specific signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced migration and invasion in cancer cells .
- Antimicrobial Studies : The compound's structural characteristics suggest potential effectiveness against bacterial strains, with MIC values indicating strong antibacterial properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, coupling a fluorinated benzene derivative with a sulfanylmethyl group under controlled conditions (e.g., using NaH as a base in anhydrous DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization is advised. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers anticipate?
- Methodology :
- NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split due to fluorine coupling) and a singlet for the -SCH- group around δ 4.2–4.5 ppm. -NMR should show distinct peaks for para/meta fluorine substituents.
- IR : Stretching vibrations for C-F (~1100–1250 cm) and C-S (~600–700 cm).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated via PubChem tools) .
Q. How can crystallographic data (e.g., X-ray diffraction) be acquired and interpreted for structural confirmation?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer. Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid modeling. Key metrics: R-factor < 0.05, bond length/angle deviations within 2% of expected values. Deposit data in the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered sulfur or fluorine positions?
- Methodology : Apply twin refinement in SHELXL for overlapping electron densities. For fluorine disorder, use PART instructions to model alternative positions and validate via difference Fourier maps. Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to cross-check geometric parameters .
Q. What computational strategies are effective for predicting reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions prone to electrophilic attack (e.g., sulfur atom).
- Docking Studies : If targeting biological applications, simulate binding interactions using AutoDock Vina with protein targets (e.g., enzymes with known sulfhydryl-binding sites) .
Q. How can researchers design experiments to compare the reactivity of the sulfanylmethyl group with analogous thioether derivatives?
- Methodology :
- Kinetic Studies : Monitor oxidation (e.g., HO-induced sulfoxide formation) via UV-Vis spectroscopy at 240–280 nm.
- Competitive Substitution : React with iodomethane in DMSO; track methylthio adducts via GC-MS.
- Thermogravimetric Analysis (TGA) : Compare thermal stability under nitrogen atmosphere (decomposition onset >200°C expected) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
